molecular formula C10H10N4O2 B3329369 7-But-2-ynyl-3-methylpurine-2,6-dione CAS No. 586408-08-4

7-But-2-ynyl-3-methylpurine-2,6-dione

Cat. No. B3329369
M. Wt: 218.21 g/mol
InChI Key: CPLWLMDNRLTZHK-UHFFFAOYSA-N
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Patent
US07772226B2

Procedure details

55.3 ml of 1-bromo-2-butyne and 84.9 g of anhydrous potassium carbonate were added to a mixture of 100 g of 3-methyl xanthine [CAS No. 1076-22-8] and 1000 ml of N,N-dimethylformamide. The resulting mixture was stirred at room temperature for 18 hours. 1000 ml of water was added to the reaction solution, and the mixture was stirred at room temperature for 1 hour. The resulting white precipitate was collected by filtration. The white solid was washed with water and then t-butyl methyl ether. Thus, 112 g of the title compound was obtained.
Quantity
55.3 mL
Type
reactant
Reaction Step One
Quantity
84.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[C:4][CH3:5].C(=O)([O-])[O-].[K+].[K+].[CH3:12][N:13]1[C:21]2[N:20]=[CH:19][NH:18][C:17]=2[C:16](=[O:22])[NH:15][C:14]1=[O:23].CN(C)C=O>O>[CH2:2]([N:18]1[C:17]2[C:16](=[O:22])[NH:15][C:14](=[O:23])[N:13]([CH3:12])[C:21]=2[N:20]=[CH:19]1)[C:3]#[C:4][CH3:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
55.3 mL
Type
reactant
Smiles
BrCC#CC
Name
Quantity
84.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
CN1C(NC(C=2NC=NC12)=O)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
The white solid was washed with water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C#CC)N1C=NC=2N(C(NC(C12)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 112 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.